molecular formula C13H7Cl3N2OS B12548870 2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 142861-28-7

2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No.: B12548870
CAS No.: 142861-28-7
M. Wt: 345.6 g/mol
InChI Key: UOUOPWIAVKHBLV-UHFFFAOYSA-N
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Description

2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features both benzothiophene and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of benzothiophene derivatives with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of benzothiophene-2-carboxylic acid hydrazide with trichloroacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of both the oxadiazole and trichloromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

142861-28-7

Molecular Formula

C13H7Cl3N2OS

Molecular Weight

345.6 g/mol

IUPAC Name

2-[2-(1-benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H7Cl3N2OS/c14-13(15,16)12-18-17-11(19-12)6-5-9-7-8-3-1-2-4-10(8)20-9/h1-7H

InChI Key

UOUOPWIAVKHBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl

Origin of Product

United States

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